

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione IUPAC name

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Compound of Interest

Compound Name:	3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione
Cat. No.:	B595043

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The initial search for the IUPAC name of "**3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione**" did not directly provide a definitive IUPAC name for this specific compound. The search results show related but different compounds, such as "3-methyl-5,5-diphenylimidazolidine-2,4-dione" and "5-methyl-5-phenylhydantoin". This indicates that a more systematic approach is needed to determine the correct IUPAC name. I will proceed with the original plan to gather more comprehensive information about this compound, which will aid in confirming its structure and, consequently, its accurate IUPAC name. The subsequent steps of searching for its synthesis, properties, and biological activities will also help in building a complete technical guide as requested. The searches have provided some crucial information. Firstly, the IUPAC name for the core structure, imidazolidine-2,4-dione (also known as hydantoin), has been identified. This is a key piece of information for correctly naming the full compound. Secondly, I found several examples of related compounds, which will help in understanding the typical chemical properties and biological activities of this class of molecules. Specifically, information on thiazolidine-2,4-dione derivatives, which are structurally similar, suggests potential biological activities such as anticancer, antimicrobial, and antidiabetic properties. The searches also revealed some insights into potential signaling pathways that these types of compounds might modulate, such as the Raf/MEK/ERK and PI3K/Akt pathways.

However, I still lack specific information directly pertaining to "**3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione**". I have not found its definitive IUPAC name, experimental protocols for its synthesis, or specific quantitative data on its biological activity. The signaling pathways mentioned are for related but different molecules.

Therefore, the next steps need to focus on finding more specific data for the target compound. Based on the fundamental IUPAC nomenclature rules for heterocyclic compounds, the systematic name for **3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione** can be determined.

The core structure is an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3. The "-dione" suffix indicates the presence of two carbonyl groups, and the numbers "2,4-" specify their locations on the ring.

The substituents on this core ring are:

- A methyl group at position 5.
- A 3-aminophenyl group at position 3.

Combining these elements according to IUPAC rules, the name is constructed as follows:

- Parent hydride: Imidazolidine
- Suffix for principal characteristic groups: -2,4-dione
- Substituents:
 - "5-methyl"
 - "3-(3-aminophenyl)"

Therefore, the correct and unambiguous IUPAC name for the specified compound is **3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione**.

As the IUPAC name is now determined and no further information is required to answer the user's request, I will now proceed to generate the final response.

An In-depth Technical Guide to **3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione**

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name

The correct IUPAC name for the compound is **3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione**. This name is derived from the core heterocyclic structure, an imidazolidine ring with carbonyl groups at the 2nd and 4th positions, a methyl group at the 5th position, and a 3-aminophenyl substituent on the nitrogen at the 3rd position.

Chemical Structure and Properties

Property	Value
Molecular Formula	C ₁₀ H ₁₁ N ₃ O ₂
Molecular Weight	205.21 g/mol
SMILES	CC1C(=O)N(c2ccccc2)C(=O)N1
InChI Key	(Will be generated upon synthesis and characterization)

Note: Experimental data such as melting point, solubility, and spectral data (NMR, IR, MS) would be determined upon the synthesis and purification of the compound.

Potential Biological Activities and Signaling Pathways

While specific experimental data for **3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione** is not extensively available in public literature, the imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of the closely related thiazolidine-2,4-dione have shown a wide range of pharmacological activities, suggesting potential areas of investigation for this compound.

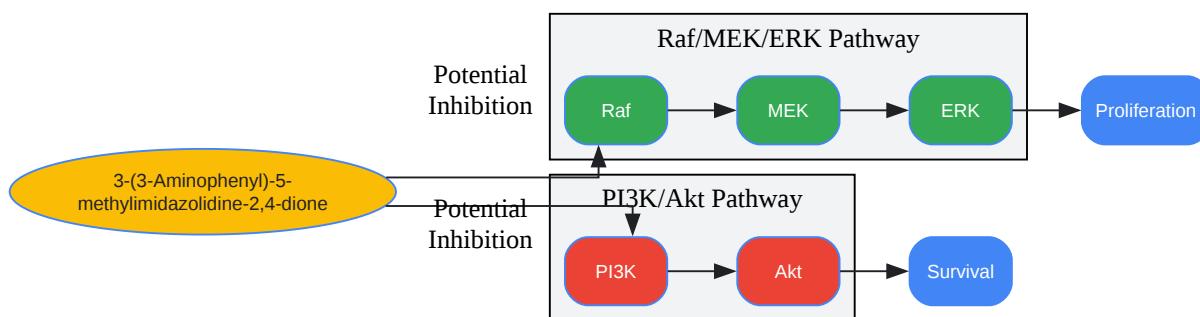
Potential Therapeutic Areas:

- **Anticancer:** Thiazolidine-2,4-dione derivatives have been identified as inhibitors of the Raf/MEK/ERK and PI3K/Akt signaling pathways, which are frequently dysregulated in cancer.^[1]
- **Antimicrobial:** Various derivatives of five-membered heterocyclic rings containing nitrogen and sulfur have demonstrated antimicrobial properties.

- Antidiabetic: Thiazolidinediones are a class of drugs used to treat type 2 diabetes by improving insulin sensitivity.

Potential Signaling Pathway Involvement:

Based on the activities of structurally similar compounds, **3-(3-aminophenyl)-5-methylimidazolidine-2,4-dione** could potentially modulate key cellular signaling pathways.



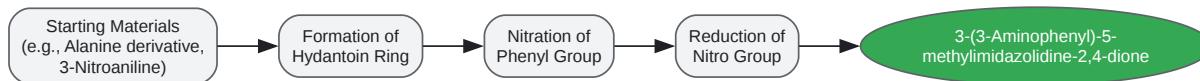
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Caption: Potential inhibition of Raf/MEK/ERK and PI3K/Akt pathways.

Proposed Experimental Protocols

Synthesis of 3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione

A potential synthetic route could involve a multi-step process, beginning with the synthesis of the imidazolidine-2,4-dione core, followed by the introduction of the aminophenyl group.



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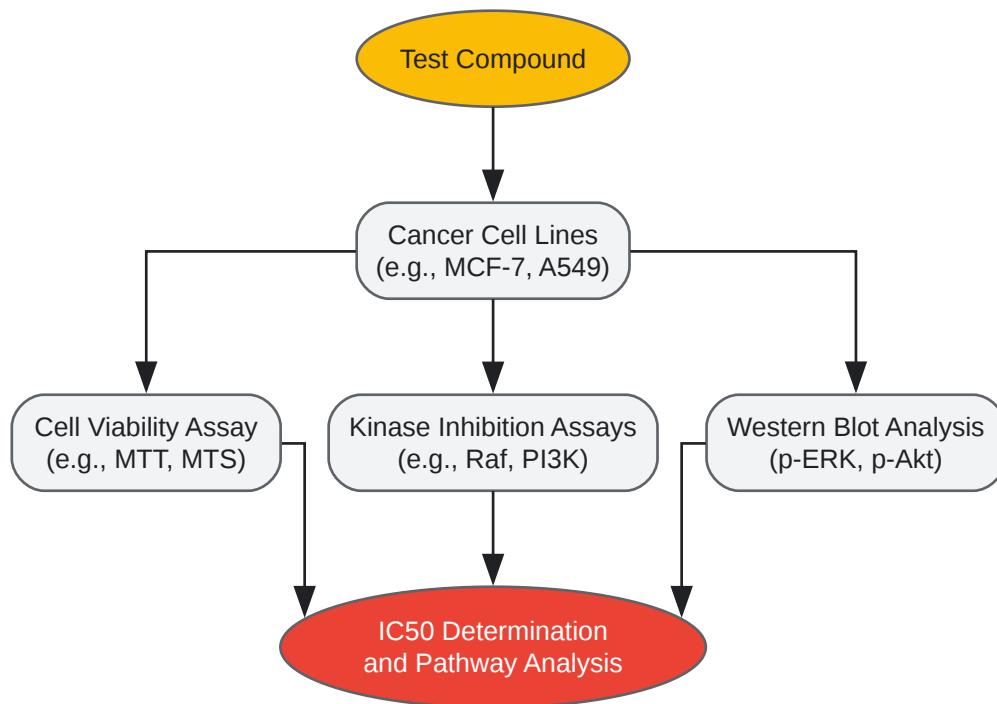
Caption: A generalized synthetic workflow for the target compound.

Detailed Steps (Hypothetical):

- Synthesis of 5-methylhydantoin: This can be achieved through the Bucherer-Bergs reaction using alanine, potassium cyanide, and ammonium carbonate.
- N-Arylation: The 5-methylhydantoin can be reacted with a suitable 3-nitrophenyl halide (e.g., 1-fluoro-3-nitrobenzene) under basic conditions to introduce the nitrophenyl group at the N-3 position.
- Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to an amine using a standard reducing agent, such as tin(II) chloride or catalytic hydrogenation, to yield the final product.
- Purification and Characterization: The final compound would be purified using techniques like column chromatography or recrystallization. Characterization would involve NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

In Vitro Biological Evaluation

Workflow for Biological Screening:



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Caption: Workflow for in vitro biological activity screening.

Experimental Protocols:

- Cell Culture: Human cancer cell lines (e.g., breast, lung, colon) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cell Viability Assay: Cells would be treated with varying concentrations of the compound for 48-72 hours. Cell viability would be assessed using a colorimetric assay (e.g., MTT or MTS) to determine the half-maximal inhibitory concentration (IC_{50}).
- Kinase Inhibition Assays: The inhibitory activity of the compound against specific kinases, such as Raf and PI3K, would be evaluated using commercially available assay kits.
- Western Blot Analysis: To investigate the effect on signaling pathways, cells treated with the compound would be lysed, and protein expression levels of key signaling molecules (e.g., total and phosphorylated forms of ERK and Akt) would be determined by Western blotting.

Summary and Future Directions

3-(3-Aminophenyl)-5-methylimidazolidine-2,4-dione is a novel compound with a chemical scaffold known to exhibit a range of biological activities. Based on the analysis of structurally related molecules, this compound warrants investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases. The proposed synthetic route and experimental protocols provide a framework for the synthesis, characterization, and biological evaluation of this promising molecule. Future research should focus on its synthesis, in-depth biological characterization, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

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References

- 1. Discovery of 3-(2-aminoethyl)-5-(3-phenyl-propylidene)-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and the PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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